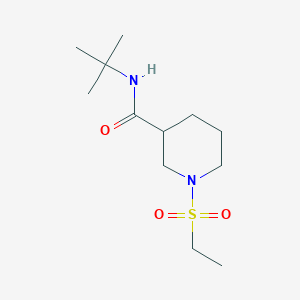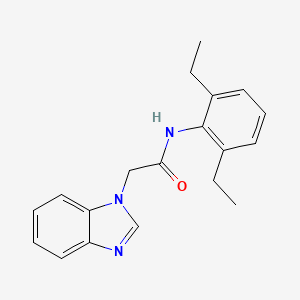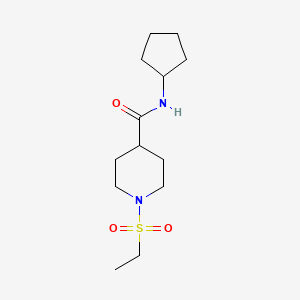![molecular formula C22H26N2O5 B4424633 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4424633.png)
2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MLN8054, is a selective inhibitor of Aurora A kinase. It was first synthesized in 2006 by researchers at Millennium Pharmaceuticals. Aurora A kinase is a protein kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promise as a potential cancer treatment in preclinical studies.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide selectively inhibits Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. By inhibiting Aurora A kinase, this compound disrupts the cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce cell death in cancer cells through multiple mechanisms, including inhibition of cell division and induction of apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages as a research tool. It is a highly selective inhibitor of Aurora A kinase, which allows for the study of the specific role of this kinase in cancer. This compound has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is interest in the development of second-generation Aurora A kinase inhibitors that may have improved efficacy and safety profiles compared to this compound.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied in preclinical models of cancer. It has shown efficacy against a variety of cancer cell lines, including breast, prostate, and lung cancer. In animal models, this compound has been shown to inhibit tumor growth and improve survival. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-3-18(29-20-11-7-6-10-19(20)27-2)21(25)23-17-9-5-4-8-16(17)22(26)24-12-14-28-15-13-24/h4-11,18H,3,12-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPULJGDOFTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4424555.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4424581.png)


![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)

![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B4424646.png)

![ethyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate](/img/structure/B4424655.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)
